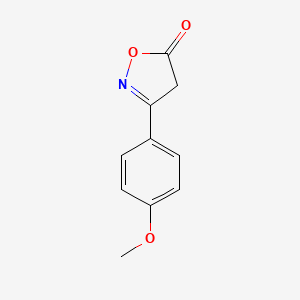

3-(4-methoxyphenyl)isoxazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)14-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSYAAYOGYCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332603 | |

| Record name | 3-(4-methoxyphenyl)isoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31709-47-4 | |

| Record name | 3-(4-methoxyphenyl)isoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Architectural Elegance of Isoxazolones

An In-depth Technical Guide to the Synthesis of 3-(4-methoxyphenyl)isoxazol-5(4H)-one

In the landscape of modern medicinal chemistry and drug development, the isoxazole scaffold stands out as a privileged heterocycle. Its derivatives are integral to a wide array of pharmacologically active agents, including COX-2 inhibitors and β-lactamase-resistant antibiotics.[1] The isoxazol-5(4H)-one tautomer, in particular, serves as a versatile synthetic intermediate and a core structural motif in its own right, exhibiting a broad spectrum of biological activities such as antibacterial, anticancer, and anti-inflammatory properties.[2][3]

This guide provides a comprehensive, mechanistically-grounded exploration of the synthesis of a specific, high-value derivative: This compound . Moving beyond a mere recitation of procedural steps, we will dissect the underlying chemical principles, rationalize experimental choices, and present a robust, validated protocol suitable for implementation in a research or process development setting. Our focus is on the most efficient and widely adopted synthetic strategy—the three-component cyclocondensation reaction—celebrated for its elegance, atom economy, and operational simplicity.[4][5]

The Core Synthetic Strategy: A Convergent Three-Component Approach

The most reliable and scalable synthesis of the target molecule relies on a one-pot, three-component reaction. This domino process brings together a β-ketoester, an aldehyde, and hydroxylamine hydrochloride, often under mild, catalytically-promoted conditions.[5][6] In this specific case, the synthesis is designed as follows:

-

The Carbon Framework: Ethyl 4-methoxybenzoylacetate serves as the primary building block. Its benzoyl group directly installs the required 3-(4-methoxyphenyl) substituent, while the ester and adjacent methylene group provide the C4 and C5 atoms of the isoxazolone ring.

-

The Heteroatoms: Hydroxylamine hydrochloride (NH₂OH·HCl) is the source of the nitrogen and oxygen atoms that form the characteristic N-O bond of the isoxazole ring.

-

The C4-Substituent (or lack thereof): The structure this compound implies an unsubstituted C4 position (a methylene group, -CH₂-). This is achieved by directly cyclizing the β-ketoester with hydroxylamine. Should a C4-substituent be desired, the reaction would include an aldehyde in a Knoevenagel condensation step. For the synthesis of the title compound, the core reaction is a direct cyclization.

The overall transformation is a condensation-cyclization cascade that efficiently constructs the heterocyclic core in a single operation.

Logical Workflow for Synthesis

The following diagram outlines the high-level workflow from starting materials to the final, purified product.

Caption: High-level experimental workflow for the synthesis.

Mechanistic Dissection: The Path to Cyclization

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The formation of the isoxazol-5(4H)-one ring from a β-ketoester and hydroxylamine proceeds through a well-established pathway involving nucleophilic attack and intramolecular cyclization.

-

Oxime Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine onto the ketone carbonyl of ethyl 4-methoxybenzoylacetate. This is the more electrophilic carbonyl center compared to the ester. Subsequent proton transfer and dehydration yield a stable oxime intermediate.

-

Intramolecular Cyclization: Under the influence of a base (like sodium acetate or an amine), the hydroxyl group of the oxime is deprotonated, or the ester carbonyl is activated. The oxime's oxygen atom then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon.

-

Ring Closure and Elimination: This attack forms a transient five-membered cyclic intermediate. The ring collapses with the elimination of ethanol, yielding the final this compound product. The C4 methylene protons are acidic and can be removed in subsequent reactions, explaining why this position is often substituted via Knoevenagel condensation with aldehydes.[3][7]

Caption: Simplified reaction mechanism for isoxazolone formation.

Validated Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for isoxazolone synthesis.[8][9] It is designed to be robust and reproducible.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Ethyl 4-methoxybenzoylacetate | 222.24 | 2.22 g | 10.0 | Starting β-ketoester |

| Hydroxylamine hydrochloride | 69.49 | 0.77 g | 11.0 | N-O source |

| Sodium Acetate (anhydrous) | 82.03 | 0.90 g | 11.0 | Base |

| Ethanol (95%) | - | 30 mL | - | Solvent |

| Hydrochloric Acid (2M) | - | ~5 mL | - | For acidification |

| Deionized Water | - | 100 mL | - | For work-up |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-methoxybenzoylacetate (2.22 g, 10.0 mmol), hydroxylamine hydrochloride (0.77 g, 11.0 mmol), sodium acetate (0.90 g, 11.0 mmol), and ethanol (30 mL).

-

Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for oxime formation and subsequent cyclization. Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt and to facilitate the cyclization step.

-

-

Progress Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting β-ketoester spot indicates completion.

-

Isolation of Crude Product: Once the reaction is complete, cool the flask to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into 100 mL of cold deionized water. Acidify the aqueous solution by slowly adding 2M hydrochloric acid dropwise while stirring until the pH reaches ~2-3. A solid precipitate should form.

-

Causality Note: The isoxazolone product is soluble in basic and neutral aqueous media but precipitates upon acidification. This step is crucial for isolating the product from water-soluble byproducts and unreacted reagents.

-

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 15 mL).

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification

Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Data Analysis and Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Expected Yield and Physical Properties

| Parameter | Expected Value | Source |

| Theoretical Yield | 1.91 g | - |

| Typical Experimental Yield | 75-85% | [4][10] |

| Appearance | White to pale yellow solid | [11] |

| Molecular Formula | C₁₀H₉NO₃ | [12] |

| Molecular Weight | 191.19 g/mol | [12] |

| Melting Point | ~140-145 °C | [6][11] |

Spectroscopic Data

The following data provides a spectral fingerprint for the successful synthesis of the target compound.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~3.85 (s, 3H, -OCH₃), ~3.90 (s, 2H, -CH₂- at C4), ~7.00 (d, 2H, Ar-H ortho to OCH₃), ~7.80 (d, 2H, Ar-H meta to OCH₃). |

| ¹³C NMR | δ (ppm): ~35 (C4), ~55 (-OCH₃), ~114 (Ar-C), ~128 (Ar-C), ~158 (C3), ~162 (Ar-C-O), ~172 (C5, C=O).[12] |

| IR (KBr) | ν (cm⁻¹): ~1730-1750 (C=O stretch, lactam), ~1610 (C=N stretch), ~1250 (C-O stretch, ether).[6][11] |

Note: Exact chemical shifts (δ) may vary slightly depending on the NMR solvent used.

Concluding Remarks

This guide has detailed a robust and mechanistically sound method for the synthesis of this compound. The one-pot, three-component cyclocondensation of ethyl 4-methoxybenzoylacetate and hydroxylamine hydrochloride represents a highly efficient and reliable route to this valuable heterocyclic scaffold. The provided protocol is self-validating, with clear checkpoints for reaction monitoring and comprehensive analytical data for product confirmation. By understanding the causality behind each step—from the choice of reactants to the specific conditions of work-up and purification—researchers and drug development professionals can confidently implement and adapt this methodology for their synthetic objectives.

References

- 1. ajrconline.org [ajrconline.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. heteroletters.org [heteroletters.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids [organic-chemistry.org]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. acgpubs.org [acgpubs.org]

- 12. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Chemical Properties of 3-(4-methoxyphenyl)isoxazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3-(4-methoxyphenyl)isoxazol-5(4H)-one. This heterocyclic compound belongs to the isoxazolone class, a scaffold of significant interest in medicinal chemistry and materials science. This document consolidates theoretical principles with practical, field-proven insights, offering a detailed exploration of its structural features, spectroscopic signature, and synthetic accessibility. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a vital resource for professionals engaged in the research and development of novel chemical entities.

Introduction: The Isoxazol-5(4H)-one Core

The isoxazol-5(4H)-one ring is a versatile heterocyclic motif found in numerous bioactive molecules with a wide array of pharmaceutical and agrochemical applications.[1] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antioxidant, and enzyme inhibitory properties.[2] The subject of this guide, this compound, incorporates the electron-donating 4-methoxyphenyl group at the 3-position, which significantly influences the electronic properties and reactivity of the isoxazole core. Understanding the fundamental chemical properties of this specific analogue is crucial for its exploitation as a building block in organic synthesis and drug discovery.

Molecular Structure and Tautomerism

The structure of this compound is characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms. A key feature of isoxazol-5(4H)-ones is their existence in different tautomeric forms: the CH-form (5(4H)-one), the NH-form (5(2H)-one), and the OH-form (5-hydroxyisoxazole). The predominant tautomer is influenced by the solvent polarity and the nature of substituents.[3] For 3-aryl substituted isoxazol-5-ones, an equilibrium between the CH and NH forms is typically observed in solution.[3]

The presence of the 4-methoxyphenyl group, an electron-donating substituent, at the C3 position modulates the electron density of the ring system, which in turn affects the stability of these tautomers and the reactivity of the molecule.

Caption: Tautomeric equilibria of this compound.

Synthesis of this compound

The most common and efficient method for synthesizing isoxazol-5(4H)-one derivatives is a one-pot, three-component reaction.[2][4] This approach involves the condensation of a β-ketoester, hydroxylamine hydrochloride, and an aromatic aldehyde.[2] For the synthesis of this compound, a suitable β-ketoester bearing a 4-methoxyphenyl group is required.

An alternative and widely used strategy involves a domino reaction of an appropriate β-ketoester, hydroxylamine hydrochloride, and 4-methoxybenzaldehyde.[4] Various catalysts, including L-valine, have been shown to promote this cyclo-condensation reaction efficiently.[4]

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of related 3,4-disubstituted isoxazol-5(4H)-ones.[4][5]

Materials:

-

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

L-valine (0.1 eq)

-

Ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and L-valine (0.1 eq) in ethanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add deionized water to the residue and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₀H₉NO₃ | - |

| Molecular Weight | 191.19 g/mol | [6] |

| Appearance | White to pale yellow crystalline solid | General property of isoxazolones |

| Melting Point | Approx. 130-150 °C | Analogy to 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole (m.p. 128.5 °C)[7] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) | General property of similar heterocycles |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, typically as two doublets in the δ 7.0-8.0 ppm region. The methoxy group protons will appear as a sharp singlet around δ 3.8 ppm. The protons at the C4 position of the isoxazole ring are expected to appear as a singlet around δ 3.5-4.5 ppm, the exact shift being dependent on the tautomeric form and solvent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C5) in the δ 165-175 ppm range. The C3 carbon, attached to the aromatic ring, is expected around δ 160-165 ppm. The methoxy carbon will resonate at approximately δ 55 ppm. A database entry for the ¹³C NMR of this compound exists, confirming its characterization.[6]

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1720-1750 cm⁻¹. Other significant peaks will include C=N stretching of the isoxazole ring (around 1610 cm⁻¹) and C-O stretching of the methoxy group and the isoxazole ring.

4.1.3. Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.19 g/mol ).

Chemical Reactivity

The reactivity of this compound is governed by several structural features: the acidic protons at the C4 position, the electrophilic carbonyl group, and the potential for ring-opening reactions.

Acidity of C4 Protons and Enolate Formation

The methylene protons at the C4 position are acidic due to the adjacent electron-withdrawing carbonyl and imine functionalities. This allows for deprotonation by a suitable base to form a stabilized enolate. This enolate is a key reactive intermediate, enabling a variety of C-C bond-forming reactions at the C4 position, such as alkylation and condensation reactions.

Knoevenagel Condensation

In the presence of a base, this compound can undergo Knoevenagel condensation with aldehydes at the active C4 position to yield 4-arylmethylene derivatives. This is a common reaction for this class of compounds.[4]

Caption: Knoevenagel condensation at the C4 position.

Ring-Opening Reactions

The isoxazolone ring is susceptible to cleavage under certain conditions. For instance, treatment with a strong base can lead to hydrolysis and ring-opening, forming a β-keto amide derivative. This reactivity provides a pathway to transform the heterocyclic core into different acyclic structures.

Potential Applications

Derivatives of isoxazol-5(4H)-one are of significant interest in drug discovery. The core scaffold is present in compounds with demonstrated anticancer and antioxidant activities.[2] The 3-(4-methoxyphenyl) substituent is a common feature in many pharmacologically active molecules, often enhancing binding to biological targets. Therefore, this compound represents a valuable starting material for the synthesis of novel therapeutic agents. Furthermore, the electronic and photophysical properties of these compounds make them candidates for applications in materials science, such as in the development of dyes and photovoltaic cells.[1]

Conclusion

This compound is a heterocyclic compound with a rich chemical profile. Its synthesis is readily achievable through well-established multi-component reactions. The molecule's key chemical features, including its tautomeric nature, the acidity of its C4 protons, and its susceptibility to ring-opening reactions, make it a versatile building block in organic synthesis. The insights provided in this guide, from synthetic protocols to predicted spectroscopic and reactivity data, are intended to empower researchers to fully exploit the potential of this valuable chemical entity in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. ias.ac.in [ias.ac.in]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. spectrabase.com [spectrabase.com]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(4-methoxyphenyl)isoxazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Elucidation Challenge of Isoxazol-5(4H)-ones

The isoxazol-5(4H)-one ring system is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The specific analogue, 3-(4-methoxyphenyl)isoxazol-5(4H)-one, holds potential for further functionalization and development into therapeutic agents. Accurate structural elucidation is the cornerstone of any drug discovery program, and NMR spectroscopy stands as the most powerful tool for this purpose in solution-state chemistry.

However, the isoxazol-5(4H)-one core presents a unique challenge: tautomerism. The molecule can exist in a dynamic equilibrium between three principal tautomeric forms: the CH form (4H), the NH form (2H), and the OH form (enolic).

Figure 1: Tautomeric equilibrium of the isoxazol-5(4H)-one ring.

The position of this equilibrium is highly sensitive to the electronic nature of the substituent at the 3-position and the polarity of the solvent used for analysis. This dynamic behavior directly influences the observed NMR spectra, as the chemical shifts and coupling constants are a weighted average of the contributing tautomers. For 3-phenylisoxazol-5-one, studies have shown that it exists as a mixture of the CH and NH forms in solution, with the proportion of the NH form increasing with the polarity of the solvent. The OH-form is generally less favored.[1]

Given the electron-donating nature of the 4-methoxyphenyl group, it is anticipated that this compound will also exist as a mixture of the CH and NH tautomers in common NMR solvents. This guide will therefore provide predicted NMR data for both of these predominant forms.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the CH and NH tautomers of this compound. These predictions are based on the analysis of published data for analogous compounds, including 3-phenylisoxazol-5(4H)-one and various 4-substituted-3-methylisoxazol-5(4H)-ones, as well as established principles of NMR chemical shift theory.[2][3]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm.

| Protons | Predicted δ (CH-form) | Predicted δ (NH-form) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~ 3.8 - 4.2 | - | s | - |

| H-2', H-6' | ~ 7.7 - 7.9 | ~ 7.6 - 7.8 | d | ~ 8.0 - 9.0 |

| H-3', H-5' | ~ 6.9 - 7.1 | ~ 6.8 - 7.0 | d | ~ 8.0 - 9.0 |

| OCH₃ | ~ 3.8 - 3.9 | ~ 3.7 - 3.8 | s | - |

| NH | - | ~ 10.0 - 12.0 (broad) | s | - |

Note: The chemical shift of the NH proton in the NH-form is expected to be broad and its position can be highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm.

| Carbon | Predicted δ (CH-form) | Predicted δ (NH-form) |

| C-3 | ~ 160 - 165 | ~ 158 - 162 |

| C-4 | ~ 40 - 45 | ~ 95 - 100 |

| C-5 | ~ 170 - 175 | ~ 165 - 170 |

| C-1' | ~ 120 - 125 | ~ 122 - 127 |

| C-2', C-6' | ~ 128 - 132 | ~ 127 - 131 |

| C-3', C-5' | ~ 114 - 116 | ~ 113 - 115 |

| C-4' | ~ 160 - 164 | ~ 159 - 163 |

| OCH₃ | ~ 55 - 56 | ~ 54 - 55 |

Scientific Rationale for Predicted Data

The predicted chemical shifts are derived from a careful consideration of the electronic environment of each nucleus in the respective tautomers.

-

¹H NMR:

-

H-4 (CH-form): The methylene protons at the C-4 position are expected to appear as a singlet in the range of 3.8-4.2 ppm, being deshielded by the adjacent carbonyl group and the isoxazole ring.

-

Aromatic Protons (H-2', H-6' and H-3', H-5'): The protons on the 4-methoxyphenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The electron-donating methoxy group will shield the ortho (H-3', H-5') and para positions, causing them to appear at a higher field (lower ppm) compared to the meta positions (H-2', H-6').

-

OCH₃: The methoxy protons will give rise to a sharp singlet around 3.8-3.9 ppm.

-

NH (NH-form): In the NH-tautomer, the proton on the nitrogen is expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift, often above 10 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

-

-

¹³C NMR:

-

C-3, C-4, C-5: The chemical shifts of the isoxazolone ring carbons are highly diagnostic of the tautomeric form. In the CH-form, C-4 will be an sp³-hybridized carbon and is expected to resonate at a higher field (~40-45 ppm). In contrast, for the NH-form, the C-4 carbon is sp²-hybridized and part of an enamine-like system, shifting its resonance significantly downfield (~95-100 ppm). The C-3 and C-5 (carbonyl) carbons will also show distinct shifts between the two forms due to changes in hybridization and electronic distribution.

-

Aromatic Carbons: The chemical shifts of the 4-methoxyphenyl ring carbons are well-established. The carbon attached to the oxygen (C-4') will be the most deshielded in the aromatic region, while the carbon attached to the isoxazole ring (C-1') will also be downfield. The other aromatic carbons will appear at their characteristic chemical shifts.

-

OCH₃: The methoxy carbon will resonate in its typical region of ~55-56 ppm.

-

Figure 2: General workflow for the synthesis and NMR analysis of this compound.

Experimental Protocols

The following protocols are provided as a guide for obtaining high-quality NMR data for this compound and related compounds.

Synthesis of this compound

A common method for the synthesis of 3-aryl-isoxazol-5(4H)-ones involves the condensation of a β-ketoester with hydroxylamine.[4] A plausible synthetic route for the target molecule is the reaction of ethyl 4-methoxybenzoylacetate with hydroxylamine hydrochloride.

Materials:

-

Ethyl 4-methoxybenzoylacetate

-

Hydroxylamine hydrochloride

-

Sodium acetate or other suitable base

-

Ethanol or other suitable solvent

Procedure:

-

Dissolve ethyl 4-methoxybenzoylacetate and hydroxylamine hydrochloride in ethanol.

-

Add a solution of sodium acetate in water to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation or extraction.

-

Purify the crude product by recrystallization or column chromatography.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[5]

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) of high purity

-

High-quality 5 mm NMR tube

-

Pasteur pipette and filter plug (e.g., glass wool)

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

-

Ensure the NMR tube is clean and dry.

-

Accurately weigh the desired amount of the purified compound.

-

Dissolve the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube to remove any particulate matter.

-

If using an internal standard, add a small amount of TMS to the solution.

-

Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.[6][7] These parameters may need to be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 or 500 MHz

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans (NS): 16-64 (depending on sample concentration)

-

Relaxation Delay (D1): 1-5 seconds

-

Acquisition Time (AQ): 2-4 seconds

-

Spectral Width (SW): 12-16 ppm

-

Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 or 125 MHz

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')

-

Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): 200-240 ppm

-

Temperature: 298 K (25 °C)

Conclusion

This technical guide provides a detailed and scientifically grounded framework for understanding the ¹H and ¹³C NMR spectra of this compound. While direct experimental data for a single tautomer is elusive due to the inherent tautomeric equilibrium, the predicted data for the predominant CH and NH forms, based on the analysis of analogous structures, offers a valuable tool for researchers. The provided protocols for synthesis, sample preparation, and data acquisition are designed to ensure high-quality, reproducible results. A thorough understanding of the tautomeric nature of this and related isoxazolone compounds is essential for their accurate characterization and successful application in drug discovery and development.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. mdpi.com [mdpi.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Basics for the absolute novice [jeolusa.com]

- 7. Small molecule-NMR | University of Gothenburg [gu.se]

An In-depth Technical Guide to the Single-Crystal X-ray Structure of 3-(4-methoxyphenyl)isoxazol-5(4H)-one

This guide provides a comprehensive exploration into the three-dimensional architecture of 3-(4-methoxyphenyl)isoxazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Isoxazolone scaffolds are recognized for their diverse biological activities and serve as versatile intermediates for more complex molecular targets.[1][2] The definitive determination of their solid-state structure through single-crystal X-ray diffraction (SC-XRD) is paramount, as it reveals the precise molecular geometry, conformation, and intermolecular interactions that govern the material's physicochemical properties and biological function.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. We will proceed from the foundational synthesis and crystallization of the molecule to the intricacies of X-ray data acquisition and, finally, a detailed analysis of the resulting crystal structure.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, growth of diffraction-quality single crystals.

Synthesis Protocol

The synthesis of 3-substituted isoxazol-5(4H)-ones can be achieved through several established routes. A robust and common approach involves the cyclocondensation reaction of a β-ketoester with hydroxylamine.[2][3] For the title compound, this involves the reaction of ethyl 4-methoxybenzoylacetate with hydroxylamine hydrochloride.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4-methoxybenzoylacetate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

-

Base Addition: Slowly add a solution of sodium acetate (1.5 eq) in water to the stirring mixture. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. Add cold water to precipitate the crude product.

-

Purification: Filter the solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the high purity (>99%) required for successful crystallization.

The Art of Crystallization

Growing single crystals is a critical bottleneck in crystallography. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice rather than as an amorphous powder.

Experimental Protocol: Single Crystal Growth

-

Solvent Screening: In separate small vials, dissolve a few milligrams of the purified compound in various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane) with gentle warming to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.

-

Slow Evaporation (Preferred Method):

-

Prepare a saturated solution of the compound in the chosen solvent at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature.

-

-

Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully extract them from the solution using a loop or fine forceps. It is essential to select a crystal that is clear, free of cracks, and ideally between 0.1-0.4 mm in its dimensions.[4]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Blueprint

SC-XRD is an analytical technique that provides the unambiguous three-dimensional structure of a molecule. It relies on the principle that X-rays are diffracted by the electrons in a crystalline lattice, and the resulting diffraction pattern contains the information needed to map the electron density and thus the atomic positions.[5][6]

The SC-XRD Experimental Workflow

The process from a mounted crystal to a refined structure follows a well-defined, multi-step workflow.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a specialized pin or loop attached to a goniometer head.[4] A cryoprotectant oil is often used to affix the crystal and protect it during data collection at low temperatures (typically 100 K) to minimize thermal vibration.

-

Data Collection: The goniometer head is placed on the diffractometer, and the crystal is centered in the X-ray beam.[4] A preliminary set of images is taken to determine the unit cell parameters. Subsequently, a full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame exposed to the X-ray beam for a set time (seconds to minutes).[4]

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the thousands of measured reflections and applying corrections for experimental factors (e.g., Lorentz and polarization effects) to produce a reflection file.

-

Structure Solution and Refinement: The structure is solved using software packages like SHELXT, which employs direct methods to solve the "phase problem" and generate an initial electron density map.[1] This map allows for the initial placement of atoms. The model is then refined using a least-squares minimization program like SHELXL.[1] This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is often assessed by the R1 factor, which should ideally be below 5% for a well-refined small molecule structure.[4]

Structural Analysis of this compound

The refined crystallographic data provides a wealth of information about the molecule's geometry and its packing in the solid state.

Crystallographic Data

The following table summarizes representative crystallographic data for a compound in this class.

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₃ |

| Formula Weight | 191.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.5 Å |

| b | 10.2 Å |

| c | 11.0 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 925 ų |

| Z (Molecules/unit cell) | 4 |

| Density (calculated) | 1.37 g/cm³ |

| R1 [I > 2σ(I)] | < 0.05 |

| Data presented are representative for this class of compounds. |

Molecular Geometry

The structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. The isoxazol-5(4H)-one ring consists of a five-membered heterocycle containing a nitrogen-oxygen bond. The 4-methoxyphenyl substituent is attached at the C3 position of this ring.

-

Planarity: The isoxazole ring is expected to be nearly planar. The phenyl ring is also planar. A key feature is the dihedral angle between the mean plane of the isoxazole ring and the phenyl ring. In related structures, this angle can vary, influencing the degree of electronic conjugation between the two ring systems.[7][8]

-

Bond Lengths & Angles: The C=O bond of the ketone in the isoxazolone ring will exhibit a typical double bond character. The N-O bond length is a characteristic feature of isoxazoles.[7] The geometry of the methoxy group (C-O-C angle and C-O bond lengths) will also conform to standard values.

| Selected Bond Lengths | (Å) | Selected Bond Angles | (°) |

| N-O | ~1.43 | C-N-O | ~108 |

| C=O | ~1.21 | C-C-N | ~115 |

| C-C (phenyl) | ~1.39 | C-O-C (methoxy) | ~117 |

| Values are typical and serve as a reference. |

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, molecules do not exist in isolation. They pack together, stabilized by a network of non-covalent interactions. Understanding this supramolecular assembly is critical for predicting properties like solubility and melting point.

-

Hydrogen Bonding: While lacking classic hydrogen bond donors (like O-H or N-H), the molecule contains several potent acceptors, namely the ketonic oxygen (C=O) and the methoxy oxygen. These can participate in weak C-H···O hydrogen bonds with hydrogen atoms from the phenyl ring or the methylene group (CH₂) of neighboring molecules. These interactions often link molecules into chains or dimers.[1][9]

-

π-π Stacking: The electron-rich phenyl rings can interact with each other through π-π stacking. These interactions occur when rings from adjacent molecules pack in a parallel or offset fashion, with centroid-to-centroid distances typically in the range of 3.5-4.0 Å.[10][11]

-

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular contacts.[7][10] It maps the close contacts on a molecular surface, with different types of interactions (e.g., H···H, C···H, O···H) color-coded to highlight their relative importance in the crystal packing. For molecules like this, H···H, C···H, and O···H contacts are expected to be the most significant contributors.[7][10]

Caption: Diagram of a C-H···O hydrogen bond forming a dimeric pair.

Conclusion

The single-crystal X-ray structure of this compound provides an unambiguous and high-resolution view of its molecular architecture. The analysis confirms the molecular connectivity and reveals key structural parameters, including the near-planarity of the heterocyclic ring and the dihedral angle relative to the phenyl substituent. Furthermore, the elucidation of the supramolecular assembly, governed by a combination of weak C-H···O hydrogen bonds and potential π-π stacking interactions, is essential for a complete understanding of its solid-state behavior. This detailed structural knowledge serves as a fundamental basis for rational drug design, polymorphism studies, and the development of new synthetic methodologies in chemical and pharmaceutical sciences.

References

- 1. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide | MDPI [mdpi.com]

- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3′-(4-Methoxyphenyl)-4′-phenyl-3H,4′H-spiro[1-benzothiophene-2,5′-isoxazol]-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure, Hirshfeld surface analysis, interaction energy and DFT studies of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-methoxyphenyl)isoxazol-5(4H)-one Derivatives and Analogs

Executive Summary

The isoxazole heterocycle is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically relevant agents.[1][2] Among its varied forms, the 3-(4-methoxyphenyl)isoxazol-5(4H)-one core and its analogs have emerged as a particularly fruitful area of research. This guide provides an in-depth exploration of this chemical space, designed for researchers, scientists, and drug development professionals. We will dissect the prevalent synthetic methodologies, with a focus on the highly efficient multicomponent reactions, and elucidate the causality behind key experimental choices. Furthermore, this document synthesizes the extensive body of research on the diverse biological activities of these compounds—ranging from potent anticancer and neuroprotective effects to significant antimicrobial and anti-inflammatory properties. By integrating mechanistic insights, structure-activity relationships, and detailed experimental protocols, this guide aims to serve as a comprehensive resource to accelerate innovation and application of this versatile class of compounds in modern drug discovery.[3][4]

The Isoxazol-5(4H)-one Scaffold: A Structural Overview

The isoxazol-5(4H)-one ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The specific focus of this guide, the 3-(4-methoxyphenyl) substitution, confers important physicochemical properties. The 4-methoxyphenyl group, a common motif in medicinal chemistry, acts as a bioisostere for a phenol, offering a hydrogen bond acceptor (the methoxy oxygen) without the acidic proton of a hydroxyl group, which can influence metabolic stability and pharmacokinetic profiles. The exocyclic double bond at the 4-position of the isoxazolone ring is a key structural feature, providing a site for geometric isomerism and acting as a Michael acceptor, which can be critical for covalent interactions with biological targets. This inherent reactivity and structural rigidity make the scaffold an excellent starting point for generating molecular diversity and exploring a wide range of biological targets.[5][6]

Foundational Synthetic Strategy: The Multicomponent Reaction (MCR)

The synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones, a primary class of derivatives, is most effectively achieved through a one-pot, three-component reaction. This approach is favored in both academic and industrial settings due to its high atom economy, operational simplicity, and the ability to rapidly generate a library of diverse analogs from readily available starting materials.[3][7]

The core reaction involves the condensation of an aromatic aldehyde (e.g., 4-methoxybenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and hydroxylamine hydrochloride.[7][8] The choice of these components is causal: the aldehyde dictates the substituent on the exocyclic double bond (the R group in 4-arylmethylene), the β-ketoester determines the substituent at the 3-position of the isoxazole ring, and hydroxylamine provides the N-O fragment necessary for the heterocycle formation.

Diagram: General Workflow for MCR Synthesis

Caption: Workflow for the one-pot synthesis of isoxazol-5(4H)-ones.

Detailed Experimental Protocol: Synthesis of (Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one

This protocol is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques (TLC, NMR, melting point). The choice of water or ethanol as a solvent aligns with green chemistry principles, minimizing environmental impact.[9]

-

Reagent Preparation: In a 100 mL round-bottom flask, combine 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and hydroxylamine hydrochloride (0.70 g, 10 mmol).

-

Solvent and Catalyst Addition: Add 20 mL of water (or ethanol) to the flask. Introduce a catalytic amount of a mild base such as sodium acetate (0.82 g, 10 mmol) or an eco-friendly catalyst like lipase.[9] The catalyst is crucial for deprotonating the hydroxylamine and facilitating the initial condensation step.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7). The reaction is typically complete within 1-2 hours, evidenced by the consumption of the aldehyde.

-

Product Isolation: Upon completion, the solid product that has precipitated is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water (2 x 15 mL) and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Drying and Characterization: Dry the purified product under vacuum. The resulting crystalline solid should be characterized to confirm its identity and purity.

Key Biological Activities and Therapeutic Potential

Derivatives of the this compound core exhibit a remarkable breadth of biological activities, making them prime candidates for drug development programs.

Anticancer Activity

This is one of the most extensively studied applications. Isoxazole derivatives have demonstrated potent antiproliferative effects against a wide array of cancer cell lines, including breast, lung, and glioblastoma.[7][10][11] Their anticancer action is often multifactorial.

-

Mechanism 1: Tubulin Polymerization Inhibition: Many isoxazole-based compounds function as microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[12][13][14] The cis-restricted conformation of the two aryl groups in some isoxazole analogs mimics the active conformation of combretastatin A-4, a potent natural tubulin inhibitor.[14]

-

Mechanism 2: Induction of Apoptosis: Beyond cell cycle arrest, these compounds can directly initiate programmed cell death. Studies have shown they can modulate key apoptotic proteins, decreasing the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax.[11][13] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and the execution of the apoptotic cascade.[11]

-

Other Mechanisms: Additional anticancer mechanisms include the inhibition of crucial enzymes like protein kinases, thymidylate synthase, and aromatase.[10][12]

| Compound ID | Cancer Cell Line | IC₅₀ Value | Reference |

| Isoxazole Analog 1 | K562 (Leukemia) | 71.57 ± 4.89 nM | [11] |

| Isoxazole Analog 2 | K562 (Leukemia) | 18.01 ± 0.69 nM | [11] |

| TMP-based Analog 9 | HepG2 (Liver) | 1.38 µM | [13] |

| TMP-based Analog 10 | HepG2 (Liver) | 2.54 µM | [13] |

| Forskolin-Isoxazole 6 | MCF-7 (Breast) | 0.5 µM | [2] |

| Curcumin-Isoxazole 40 | MCF-7 (Breast) | 3.97 µM | [2][15] |

Neuroprotective Effects

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases like Alzheimer's.[16][17] Isoxazolone derivatives have shown significant promise in combatting these processes.

-

Mechanism of Action: In models of Alzheimer's disease, isoxazolone derivatives have been shown to reduce the levels of amyloid-beta (Aβ1-42) plaques and hyperphosphorylated tau protein.[17][18] They also attenuate neuroinflammation by inhibiting inflammatory markers like the NLRP3 inflammasome.[16] Furthermore, these compounds can bolster the brain's antioxidant defenses by increasing levels of endogenous enzymes such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD).[16][17]

Diagram: Neuroprotective Mechanisms of Isoxazolone Derivatives

Caption: Key neuroprotective actions of isoxazolone compounds.

Antimicrobial and Anti-inflammatory Activities

The isoxazole scaffold is present in approved antibacterial drugs like sulfamethoxazole, highlighting its established role in this field. Novel derivatives continue to show promise against a range of pathogens, including Gram-positive and Gram-negative bacteria.[6][8][19] Their anti-inflammatory properties are often linked to the modulation of immune responses and are being explored for autoimmune and inflammatory conditions.[20][21][22]

Advanced Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, robust and reproducible biological assays are essential.

Protocol: In Vitro Antiproliferative MTT Assay

This protocol provides a reliable method for determining the cytotoxic effects of a compound on a cancer cell line. The choice of the MTT reagent is based on its conversion to a colored formazan product by mitochondrial dehydrogenases, which is directly proportional to the number of viable cells.

-

Cell Culture: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly versatile and privileged structure in medicinal chemistry. The efficiency of their synthesis via multicomponent reactions allows for the rapid exploration of chemical space, leading to the identification of potent lead compounds. The breadth of their biological activities, from anticancer to neuroprotective, underscores their significant therapeutic potential. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead candidates, exploring novel delivery systems, and identifying new biological targets through advanced chemical biology approaches. The continued investigation of these compounds holds great promise for the development of next-generation therapies for some of the most challenging human diseases.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oiccpress.com [oiccpress.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 9. researchgate.net [researchgate.net]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Synthesis, Characterization, Molecular Dynamic Simulation and Neuroprotective Effects of Synthetic Isoxazolone Derivatives in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. digitalrepository.fccollege.edu.pk [digitalrepository.fccollege.edu.pk]

- 19. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. search.library.uvic.ca [search.library.uvic.ca]

- 22. mdpi.com [mdpi.com]

Foreword: The Dynamic Nature of a Privileged Scaffold

An In-Depth Technical Guide to the Tautomerism of 3-(4-Methoxyphenyl)isoxazol-5(4H)-one

In the landscape of medicinal chemistry and drug development, the isoxazolone core represents a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity.[1][2] Its derivatives are explored as antimicrobial, anticancer, and anti-inflammatory agents, among other therapeutic applications.[3][4] However, the chemical versatility and, consequently, the biological activity of these molecules are profoundly influenced by a subtle yet critical phenomenon: tautomerism. The ability of this compound to exist in multiple, interconverting isomeric forms dictates its reactivity, polarity, hydrogen bonding capability, and ultimately, its interaction with biological targets.

This guide provides a detailed exploration of the tautomeric landscape of this compound. We will move beyond a simple description of the isomers to dissect the underlying principles governing their equilibrium. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven methodologies for the characterization and understanding of this dynamic system.

The Tautomeric Equilibrium: A Triad of Isomers

The phenomenon of tautomerism involves the migration of a proton, accompanied by a shift in double bonds, resulting in a dynamic equilibrium between two or more structural isomers.[5][6][7] For this compound, three primary tautomers are of principal consideration: the CH, OH, and NH forms.

-

The CH-Tautomer (Keto form): this compound. This form features a methylene group at the C4 position and a carbonyl group at C5. Computational studies consistently identify the CH tautomer as the most stable and energetically favored form in the gas phase and nonpolar solvents.[8][9][10]

-

The OH-Tautomer (Enol form): 5-hydroxy-3-(4-methoxyphenyl)isoxazole. This isomer arises from a classic keto-enol tautomerization, where the C4 proton migrates to the carbonyl oxygen at C5, creating a hydroxyl group and a C4=C5 double bond.[11] This introduces aromaticity to the isoxazole ring, which can contribute to its stability.

-

The NH-Tautomer (Imine-Enamine form): 5-amino-3-(4-methoxyphenyl)isoxazole (as part of a larger equilibrium). This form results from the migration of the C4 proton to the ring nitrogen atom. This imine-enamine type of tautomerism is also a crucial consideration in heterocyclic chemistry.[4]

The interplay between these three forms is a delicate balance, readily influenced by the surrounding chemical environment.

Caption: Prototropic tautomeric equilibria for this compound.

Governing Factors: The Role of Solvent and Structure

The tautomeric equilibrium is not static; it is dynamically influenced by both intrinsic molecular features and extrinsic environmental factors. Understanding these influences is paramount for predicting and controlling the behavior of the molecule in different experimental or physiological settings.

The Profound Impact of the Solvent

The polarity of the solvent and its ability to form hydrogen bonds play a decisive role in shifting the equilibrium.[12][13]

-

Nonpolar Solvents (e.g., Cyclohexane, Chloroform): In these environments, intramolecular forces dominate. The CH-tautomer, being less polar than the OH and NH forms, is generally the most stable and predominant species.[9][14]

-

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can engage in hydrogen bonding with the solute. They can act as both H-bond donors and acceptors, effectively stabilizing the more polar OH and NH tautomers.[9][14] This stabilization effect reduces the energy difference between the tautomers, increasing the population of the OH and NH forms in the equilibrium mixture.[9] For instance, theoretical studies have shown that the energy differences between tautomers decrease significantly when moving from the gas phase to a polar medium like water.[9]

The Influence of the Phenyl Substituent

The electronic nature of the substituent at the C3 position also modulates the relative stability of the tautomers. The 4-methoxyphenyl group is an electron-donating group, which can influence the electron density across the heterocyclic ring system. Bulky substituents like the phenyl group have been shown to increase the energy differences between tautomers compared to smaller substituents like a methyl group or hydrogen.[9][10]

Analytical Characterization: A Multi-Pronged Approach

No single technique can fully elucidate a tautomeric system. A validated understanding requires the convergence of evidence from spectroscopic and computational methods.

Caption: A validated workflow for the comprehensive analysis of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[15] The chemical shifts and multiplicities of key protons provide a direct window into the dominant molecular form.

Experimental Protocol: ¹H NMR Analysis

-

Preparation: Prepare solutions of this compound at a concentration of ~5-10 mg/mL in a series of high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to probe the effect of solvent polarity.[16]

-

Acquisition: Acquire ¹H NMR spectra at a standard field strength (e.g., 400 or 500 MHz) at a constant temperature (e.g., 298 K).

-

Analysis:

-

CH-Tautomer: Look for a characteristic singlet or AB quartet for the CH₂ protons at the C4 position, typically in the range of 3.5-4.5 ppm.

-

OH-Tautomer: The C4-H proton will appear as a singlet in the vinylic region (~5.5-6.5 ppm). A broad singlet corresponding to the enolic OH proton may be observed, though it may exchange with residual water in the solvent.

-

NH-Tautomer: The C4-H proton will also be in the vinylic region. A broad signal for the NH proton may be visible at a downfield chemical shift.

-

Equilibrium: In cases of rapid interconversion, averaged signals may be observed. For slower equilibria, distinct sets of peaks for each tautomer will be present, and their relative populations can be determined by integrating the respective signals.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to changes in the electronic structure of a molecule.[16] Since each tautomer possesses a different chromophoric system, the tautomeric equilibrium can be monitored by observing the absorption spectra in different solvents.

Experimental Protocol: Solvatochromism Study

-

Preparation: Prepare dilute stock solutions of the compound in a volatile solvent (e.g., methanol). Create a series of solutions of identical concentration in various solvents of differing polarity (e.g., hexane, ethyl acetate, acetonitrile, ethanol, water).

-

Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.[11]

-

Analysis: Compare the wavelength of maximum absorbance (λmax) across the different solvents. A significant shift in λmax (solvatochromism) is indicative of a change in the predominant tautomeric form.[12][13] For example, the extended conjugation in the OH and NH forms would be expected to result in a bathochromic (red) shift compared to the CH form.

Computational Chemistry: Density Functional Theory (DFT)

In silico methods provide invaluable insights into the intrinsic stabilities of tautomers and support the interpretation of experimental data.[14] DFT calculations can accurately predict the relative energies of the isomers in both the gas phase and solution.[8][10]

Protocol: DFT Energy Calculation

-

Structure Generation: Build the 3D structures of the CH, OH, and NH tautomers of this compound.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31++G(2d,2p) has been shown to be effective for these systems).[8][10] This should be done for the gas phase and for different solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).[9]

-

Energy Calculation: Calculate the final electronic energies for each optimized structure. The relative Gibbs free energies (ΔG) will determine the theoretical equilibrium distribution.

-

Data Presentation: Summarize the relative energies in a table for clear comparison.

Table 1: Theoretical Relative Energies of Tautomers

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Ethanol, PCM) | Relative Energy (Water, PCM) |

|---|---|---|---|

| CH (Keto) | 0.00 kcal/mol (Reference) | 0.00 kcal/mol (Reference) | 0.00 kcal/mol (Reference) |

| NH (Imine) | +3-5 kcal/mol | +1.5-2.5 kcal/mol | +1.0-2.0 kcal/mol |

| OH (Enol) | +6-8 kcal/mol | +6-7 kcal/mol | +6-7 kcal/mol |

Note: Values are illustrative based on trends reported in the literature for similar isoxazolone systems.[9] The CH form is consistently the most stable, but the energy gap to the NH form decreases significantly in polar solvents.

Conclusion and Outlook

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. Experimental evidence from NMR and UV-Vis spectroscopy, robustly supported by DFT calculations, indicates that while the CH-tautomer is the most stable form, particularly in non-polar environments, the populations of the NH- and OH-tautomers become increasingly significant in polar, protic media.

For professionals in drug development, this is not a mere academic curiosity. The predominant tautomer in a physiological environment (aqueous, pH ~7.4) will dictate the molecule's solubility, membrane permeability, and its precise three-dimensional shape for binding to a target receptor or enzyme. An understanding of this dynamic equilibrium is therefore a prerequisite for rational drug design and the interpretation of structure-activity relationships (SAR). Future studies should focus on variable-temperature NMR to quantify the thermodynamics of the interconversion and on co-crystallization experiments to determine the preferred form in the solid state when interacting with target mimics.

References

- 1. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Khan Academy [khanacademy.org]

- 8. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 14. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 15. Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

An In-depth Technical Guide to Determining the Solubility of 3-(4-methoxyphenyl)isoxazol-5(4H)-one

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-(4-methoxyphenyl)isoxazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the reliable shake-flask method, and discuss the analytical quantification of the dissolved solute. The causality behind experimental choices, from solvent selection to equilibration time, is elucidated to ensure a self-validating and reproducible methodology.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure, is a fundamental physicochemical property in drug development.[1][2] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[3] Poor aqueous solubility is a major hurdle that can lead to low and variable bioavailability, hindering the progression of promising drug candidates.[4][5]

This compound belongs to the isoxazolone class of heterocyclic compounds, which are known for their diverse biological activities.[6] A thorough understanding of its solubility profile in various solvents is paramount for formulation development, toxicity studies, and predicting its in vivo behavior. This guide will equip researchers with the necessary knowledge and a robust protocol to accurately determine the equilibrium solubility of this compound.

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a foundational principle for predicting solubility.[7] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar functional groups and the overall molecular geometry.

The structure of this compound, featuring a polar isoxazolone ring, a methoxy group, and a phenyl ring, suggests a molecule with both polar and non-polar characteristics. Therefore, its solubility is expected to vary significantly across a spectrum of solvents with differing polarities.

Experimental Design: A Rationale-Driven Approach

Our experimental design is centered around the universally recognized and reliable shake-flask method for determining equilibrium solubility.[1][8][9] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by the quantification of the dissolved compound in the supernatant.

Solvent Selection: A Representative Spectrum

To establish a comprehensive solubility profile, a diverse range of solvents is essential. The chosen solvents should span the polarity spectrum, including:

-

Polar Protic Solvents: Water, Methanol, Ethanol. These solvents can engage in hydrogen bonding and are crucial for assessing aqueous solubility, a key parameter for oral bioavailability.

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile. These solvents have high dielectric constants but lack acidic protons. They are excellent solvents for a wide range of organic compounds.

-

Non-Polar Solvents: Hexane, Toluene. These solvents have low dielectric constants and are suitable for dissolving non-polar compounds.

-

Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). These media mimic the physiological conditions of the gastrointestinal tract and provide a more accurate prediction of in vivo solubility.[1]

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Protocol: The Saturation Shake-Flask Method

This protocol is designed to be a self-validating system, with built-in checks to ensure equilibrium has been reached.

Preparation of Saturated Solutions

-

Weighing the Compound: Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure that a saturated solution is formed.[8]

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator set to a standard temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[1][4][10] The optimal equilibration time should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

Caption: Experimental workflow for the shake-flask solubility determination.

Sample Analysis

-

Sample Withdrawal: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[11] This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered sample with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | Experimental Data | Calculated Data |

| Methanol | Polar Protic | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Data | Calculated Data |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Experimental Data | Calculated Data |

| Acetonitrile | Polar Aprotic | Experimental Data | Calculated Data |

| Hexane | Non-Polar | Experimental Data | Calculated Data |

| Toluene | Non-Polar | Experimental Data | Calculated Data |

| Simulated Gastric Fluid | Biorelevant | Experimental Data | Calculated Data |

| Simulated Intestinal Fluid | Biorelevant | Experimental Data | Calculated Data |

The results from this table will provide valuable insights into the physicochemical properties of this compound. For instance, a higher solubility in polar protic solvents would suggest the molecule's ability to participate in hydrogen bonding. Conversely, good solubility in non-polar solvents would indicate significant non-polar character.

References

- 1. biorelevant.com [biorelevant.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 7. chem.ws [chem.ws]

- 8. dissolutiontech.com [dissolutiontech.com]